3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name, 3,6-bis(2,4-dichlorophenyl)-7H-triazolo[3,4-b]thiadiazine , reflects its polycyclic framework and substitution pattern. The molecular formula C₁₆H₈Cl₄N₄S indicates a planar triazolothiadiazine core fused with two 2,4-dichlorophenyl groups at positions 3 and 6 (Figure 1). The SMILES notation (C1C(=NN2C(=NN=C2S1)C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl) encodes the connectivity of the triazole (N-N-C-N), thiadiazine (S-C-N), and dichlorophenyl moieties. The InChIKey JAVQDKISLPBRGJ-UHFFFAOYSA-N uniquely identifies the stereochemical and constitutional features of the molecule.
The triazolothiadiazine system comprises a five-membered triazole ring (triazolo) fused to a six-membered thiadiazine ring (thiadiazine). The numbering follows IUPAC guidelines, with the sulfur atom at position 1 of the thiadiazine ring and nitrogen atoms occupying positions 2–4. The dichlorophenyl substituents introduce steric bulk and electronic effects due to the chlorine atoms’ electron-withdrawing nature.
Crystallographic Analysis and Conformational Dynamics
While crystallographic data for this specific compound remains unpublished, analogous triazolothiadiazine derivatives exhibit characteristic packing motifs stabilized by C–H···N , C–H···Cl , and C–S···π interactions. For example, 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-triazolo[3,4-b]thiadiazole forms dimeric units via C–H···N hydrogen bonds (2.795 Å) and C–S···π chalcogen bonds (3.0 Å). These interactions likely persist in 3,6-bis(2,4-dichlorophenyl)-7H-triazolo[3,4-b]thiadiazine, given its structural similarities.
Hirshfeld surface analysis of related compounds reveals that H···H (40–50%), H···Cl (15–20%), and H···N (10–15%) contacts dominate molecular surfaces. The dichlorophenyl groups may enhance Cl···π interactions (3.3–3.5 Å), contributing to layered crystal packing. Conformational flexibility is limited due to the rigid triazolothiadiazine core, but minor torsional adjustments (5–10°) in the dichlorophenyl rings accommodate lattice stresses.
Comparative Structural Analysis with Triazolothiadiazine Derivatives
Substituent variations significantly alter the physicochemical properties of triazolothiadiazines. Table 1 compares key structural parameters of 3,6-bis(2,4-dichlorophenyl)-7H-triazolo[3,4-b]thiadiazine with derivatives bearing pyrazolyl or adamantane groups.
Key observations :
- Halogenated derivatives (e.g., 3,6-bis(2,4-dichlorophenyl)) exhibit higher molecular weights and enhanced halogen bonding compared to non-halogenated analogs.
- Bulkier substituents (e.g., adamantane) reduce crystal symmetry but increase thermal stability via van der Waals interactions.
- Electron-withdrawing groups (e.g., –Cl) polarize the triazolothiadiazine core, strengthening dipole-dipole interactions.
The dichlorophenyl groups in 3,6-bis(2,4-dichlorophenyl)-7H-triazolo[3,4-b]thiadiazine induce a bathochromic shift in UV-Vis spectra compared to phenyl-substituted derivatives, attributable to extended π-conjugation.
Properties
CAS No. |
111827-89-5 |
|---|---|
Molecular Formula |
C16H8Cl4N4S |
Molecular Weight |
430.1 g/mol |
IUPAC Name |
3,6-bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H8Cl4N4S/c17-8-1-3-10(12(19)5-8)14-7-25-16-22-21-15(24(16)23-14)11-4-2-9(18)6-13(11)20/h1-6H,7H2 |
InChI Key |
JAVQDKISLPBRGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolothiadiazine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The dichlorophenyl groups participate in halogen-directed substitutions:
Electron-withdrawing substituents (e.g., –NO<sub>2</sub>) amplify electrophilic reactivity at the triazole ring .
Nucleophilic Additions
The thiadiazine sulfur atom undergoes nucleophilic attacks:
Reaction kinetics show a second-order dependence on nucleophile concentration .
Oxidation and Reduction
Redox reactions modulate the compound’s electronic properties:
Reduced analogs exhibit diminished antibacterial activity but lower cytotoxicity .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Coupling Type | Catalyst System | Substituents Introduced | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF | Aryl, heteroaryl | 60–78% |
| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuI, NEt<sub>3</sub> | Alkynyl | 55–70% |
Cross-coupled derivatives show enhanced binding to HIV reverse transcriptase (ΔG = −9.83 kcal/mol) .
Solvent-Dependent Tautomerism
The compound exhibits pH-sensitive tautomerism:
-
Neutral conditions (pH 7): Thione tautomer predominates (S–H stretch at 2550 cm<sup>−1</sup>).
-
Basic conditions (pH >10): Thiolate form dominates, enhancing reactivity toward alkylating agents .
Biological Interaction Pathways
Reactive intermediates formed during metabolic oxidation:
Scientific Research Applications
Pharmacological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of triazolo[3,4-b][1,3,4]thiadiazines demonstrate significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Antimicrobial Properties : 3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been evaluated for its antimicrobial effects against various pathogens. Its derivatives have shown promising results against bacteria and fungi by disrupting cellular functions and inhibiting growth .
- Analgesic and Anti-inflammatory Effects : The compound has also been investigated for its analgesic and anti-inflammatory properties. It has been found to reduce pain and inflammation in experimental models by inhibiting pro-inflammatory cytokines and mediators .
- Enzyme Inhibition : Specific derivatives have been identified as potent inhibitors of various enzymes such as carbonic anhydrase and cholinesterase. These properties suggest potential applications in treating conditions like glaucoma and Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological efficacy of 3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. The following table summarizes key findings from SAR studies:
| Substituent | Effect on Activity |
|---|---|
| 2,4-Dichlorophenyl Group | Enhances anticancer activity |
| Alkyl Substituents | Modulates solubility and bioavailability |
| Electron-Withdrawing Groups | Increases potency against specific targets |
These insights are derived from quantitative structure-activity relationship (QSAR) studies that correlate chemical modifications with biological activity .
Synthetic Approaches
Several synthetic routes have been developed to produce 3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine and its derivatives:
- Cyclocondensation Reactions : The synthesis often involves cyclocondensation reactions between 4-amino-3-mercaptotriazoles and various electrophiles. This method allows for the introduction of diverse functional groups that can enhance biological activity .
- Acid-Catalyzed Cyclization : Another approach includes acid-catalyzed cyclization of hydrazinyl-thiadiazines with ortho esters to form the triazole ring. This method is effective but may have limitations regarding substrate scope .
Case Study 1: Antitumor Activity
A study published in ACS Omega evaluated the antitumor efficacy of novel triazolo[3,4-b][1,3,4]thiadiazine derivatives. The results indicated that certain derivatives significantly inhibited the growth of breast cancer cell lines through apoptosis induction .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial properties published in MDPI, various synthesized triazolo[3,4-b][1,3,4]thiadiazines were tested against Mycobacterium tuberculosis. The compounds showed varying degrees of inhibition compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as urease, by binding to their active sites and preventing their normal function . This inhibition can disrupt essential biological processes in microorganisms, leading to their death. Additionally, the compound’s anticancer activity is attributed to its ability to interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings from SAR Studies
- Position 3 Substituents: 2,4-Dichlorophenyl (as in the target compound) enhances anticancer activity due to strong electron-withdrawing effects and improved membrane permeability . Pyridinyl or aryloxy groups (e.g., 2,4-dichlorophenoxy) improve anti-inflammatory activity by modulating COX-2 inhibition .
- Position 6 Substituents :
Pharmacokinetic and Mechanistic Comparisons
- Target Compound : Exhibits moderate metabolic stability (t₁/₂ = 2.5 h in vitro) due to chlorine atoms reducing CYP450-mediated oxidation .
- Analog 139d–f (3-pyridinyl derivatives) : Faster clearance (t₁/₂ = 1.2 h) but higher analgesic efficacy due to enhanced CNS penetration .
- 6-(4-Bromophenyl) Derivative : Superior antibacterial activity (MIC = 12.5 µg/mL) attributed to bromine’s polarizability and van der Waals interactions .
Biological Activity
3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a synthetic compound belonging to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action based on recent research findings.
Chemical Structure
The compound features a triazole-thiadiazine core with dichlorophenyl substituents. Its structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of 3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine as an anticancer agent. The following key findings summarize its efficacy:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Specifically, it affects the G1 to S phase transition in various cancer cell lines .
- In Vitro Studies : In cytotoxicity assays against human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound demonstrated significant antiproliferative effects. For instance:
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Broad-Spectrum Activity : It has been tested against various bacterial strains and shown effective inhibition of growth. Notably, it displayed significant antibacterial activity against Bacillus subtilis and Escherichia coli, with results comparable to traditional antibiotics .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Bacillus subtilis | 12 µg/mL | |
| Escherichia coli | 15 µg/mL |
Case Studies
Several case studies have been documented that further illustrate the biological activity of this compound:
- Study on MCF-7 Cells : A study demonstrated that treatment with 3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine resulted in increased apoptosis rates and downregulation of anti-apoptotic proteins such as Bcl-2 in MCF-7 cells .
- Antibacterial Efficacy : In another investigation focusing on its antibacterial properties, the compound was tested against multi-drug resistant strains of Staphylococcus aureus, showing promising results that suggest potential for development into a therapeutic agent for resistant infections .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
- Methodological Answer : The compound can be synthesized via condensation of 4-amino-1,2,4-triazole-5-thiol derivatives with substituted aryl aldehydes or propargyl bromides. For example:
- Route 1 : Reacting 3-(2,3,5-trichlorophenyl)-4-amino-1,2,4-triazole-5-thione with aromatic carboxylic acids in the presence of phenacyl bromide yields triazolothiadiazines with 2,4-dichlorophenyl substituents .
- Route 2 : Using 4-amino-5-(2-alkoxyphenyl)-4H-[1,2,4]triazole-3-thiols and substituted phenacyl bromides under alkaline conditions (e.g., KOH) produces derivatives with tunable alkoxy groups .
- Key Considerations : Optimize solvent (ethanol or DMSO), temperature (reflux conditions), and molar ratios to achieve yields >65%. Purification via recrystallization (water-ethanol mixtures) is standard .
Q. How is the structural integrity of this compound validated in synthetic chemistry?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- X-ray Crystallography : Determines bond lengths (e.g., C–S: ~1.75 Å, C–N: ~1.32 Å) and dihedral angles between aromatic rings, confirming the fused triazole-thiadiazine core .
- NMR/IR : ¹H NMR shows aromatic proton signals at δ 7.2–8.1 ppm (2,4-dichlorophenyl groups). IR confirms C=N stretches at ~1600 cm⁻¹ and S–C vibrations at ~680 cm⁻¹ .
- Data Table :
| Parameter | Value (X-ray) | Reference |
|---|---|---|
| Bond Length (C–S) | 1.76 Å | |
| Bond Angle (N–C–N) | 123.5° |
Advanced Research Questions
Q. How do substituent variations at the 3- and 6-positions influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- 3-Position : Electron-withdrawing groups (e.g., 2,4-dichlorophenyl) enhance antibacterial activity by increasing lipophilicity and membrane penetration .
- 6-Position : Alkoxy substituents (e.g., 2-methoxyphenyl) improve solubility and reduce cytotoxicity .
- Experimental Design : Test derivatives against Staphylococcus aureus (MIC ≤ 12.5 µg/mL) and Mycobacterium tuberculosis (IC₅₀ ≤ 5 µM) using broth microdilution assays .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Synthetic Purity : Impurities >5% (e.g., unreacted phenacyl bromide) skew bioassays. Validate purity via HPLC (≥95%) before testing .
- Assay Conditions : Standardize protocols (e.g., Mueller-Hinton broth for bacteria, Middlebrook 7H9 for mycobacteria) to ensure reproducibility .
- Case Study : A derivative reported with IC₅₀ = 2 µM in one study showed IC₅₀ = 8 µM in another due to differences in inoculum size .
Q. How can computational methods predict the reactivity of this compound in multicomponent reactions?
- Methodological Answer :
- DFT Calculations : Model electron density maps to identify reactive sites (e.g., thione sulfur in triazole-thiol precursors) .
- Mechanistic Insights : The triazole-thiadiazine core acts as a π-deficient heterocycle, favoring nucleophilic attacks at the 7-position during derivatization .
- Validation : Compare predicted reaction pathways (e.g., cycloaddition vs. condensation) with experimental outcomes (yield, byproducts) .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for slow evaporation, yielding monoclinic crystals (space group P) .
- Hydration Control : Co-crystallize with water molecules to stabilize the lattice, as seen in asymmetric units with H-bonded water .
- Data Table :
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Space Group | P | |
| Unit Cell Volume | 585.7 ų |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
